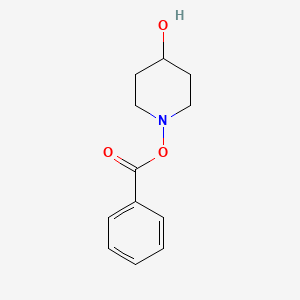
4-Hydroxypiperidin-1-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxypiperidin-1-yl benzoate: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. The compound consists of a piperidine ring with a hydroxyl group at the 4-position and a benzoate ester group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxypiperidin-1-yl benzoate typically involves the esterification of 4-hydroxypiperidine with benzoic acid or its derivatives. One common method is to react 4-hydroxypiperidine with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxypiperidin-1-yl benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzoate ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-oxopiperidin-1-yl benzoate.
Reduction: Formation of 4-hydroxypiperidin-1-yl benzyl alcohol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: 4-Hydroxypiperidin-1-yl benzoate is used as an intermediate in the synthesis of various organic compounds. Its reactivity and functional groups make it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential pharmacological properties. It is used in the development of new drugs and as a reference compound in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antitumor agent. Studies have shown that derivatives of piperidine can exhibit antiproliferative activity against cancer cells .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Hydroxypiperidin-1-yl benzoate involves its interaction with specific molecular targets in biological systems. The hydroxyl group and benzoate ester allow the compound to interact with enzymes and receptors, modulating their activity. For example, piperidine derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
4-Hydroxypiperidine: A simpler derivative with only a hydroxyl group attached to the piperidine ring.
4-Piperidinol: Another piperidine derivative with a hydroxyl group at the 4-position.
4-Aminopiperidine: A piperidine derivative with an amino group at the 4-position.
Uniqueness: 4-Hydroxypiperidin-1-yl benzoate is unique due to the presence of both a hydroxyl group and a benzoate ester group. This combination of functional groups enhances its reactivity and potential biological activity compared to simpler piperidine derivatives .
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
(4-hydroxypiperidin-1-yl) benzoate |
InChI |
InChI=1S/C12H15NO3/c14-11-6-8-13(9-7-11)16-12(15)10-4-2-1-3-5-10/h1-5,11,14H,6-9H2 |
InChI Key |
JXVRYZOGEJWUKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















